Tert-butyl 3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Tert-butyl 3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-8-azabicyclo[321]octane-8-carboxylate is a complex organic compound featuring a unique bicyclic structure combined with a thiadiazole moiety
Properties
IUPAC Name |
tert-butyl 3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S2/c1-15(2,3)20-14(19)18-11-4-5-12(18)7-10(6-11)8-21-13-17-16-9-22-13/h9-12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLJDJPGFWHAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CSC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps:
Formation of the Thiadiazole Moiety: The 1,3,4-thiadiazole ring is synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Attachment to the Bicyclic Structure: The thiadiazole moiety is then attached to the bicyclic structure via a sulfanylmethyl linkage. This step often involves the use of a suitable base and a coupling reagent to facilitate the formation of the sulfanylmethyl bond.
Introduction of the Tert-butyl Group: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the bicyclic structure, potentially leading to the opening of the ring or reduction of functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanylmethyl linkage, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives or opened ring structures.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The thiadiazole moiety is known for its bioactivity, including antimicrobial and anticancer properties . The bicyclic structure may enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its complex structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The thiadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bicyclic structure may facilitate the compound’s binding to its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole moiety and exhibit similar bioactivities, such as antimicrobial and anticancer properties.
Bicyclic Compounds: Compounds with similar bicyclic structures, such as tropane derivatives, are known for their stability and bioavailability.
Uniqueness
Tert-butyl 3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to the combination of the thiadiazole moiety with the bicyclic structure. This combination enhances the compound’s stability, bioavailability, and potential bioactivity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
